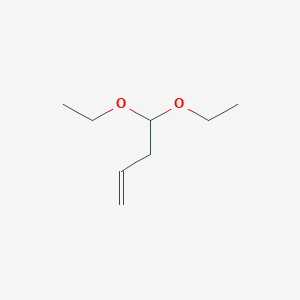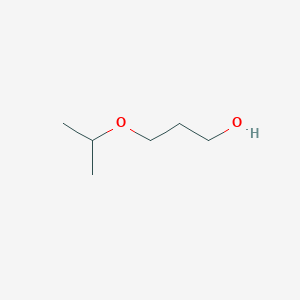![molecular formula C10H13NO4S B086342 4-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 10252-66-1](/img/structure/B86342.png)
4-[(Isopropylamino)sulfonyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- "4-[(Isopropylamino)sulfonyl]benzoic acid" is a chemical compound that has been the subject of various scientific studies, particularly in the field of crystallography and molecular chemistry.
Synthesis Analysis
- The synthesis of similar compounds, such as sulfonyl-bridged oligo(benzoic acid)s, involves complex processes like palladium-catalyzed methoxycarbonylation followed by hydrolysis and oxidation of sulfur bridges (Morohashi et al., 2014).
Molecular Structure Analysis
- The molecular structure of related compounds often features intricate hydrogen bonding and supramolecular structures. For instance, some benzoic acid derivatives demonstrate zig-zag chain formations through intermolecular hydrogen bonds (Ullah et al., 2023).
Chemical Reactions and Properties
- Similar sulfonyl compounds can undergo various chemical reactions, such as sulfenylation and C-H functionalizations, often facilitated by catalysts like nickel and palladium (Yang et al., 2015), (Li et al., 2016).
Physical Properties Analysis
- Compounds like "4-[(Isopropylamino)sulfonyl]benzoic acid" exhibit unique physical properties, such as solvatochromism, fluorescence, and thermal stability, as observed in similar compounds (熊静 et al., 2007).
Chemical Properties Analysis
- The chemical properties of sulfonyl-containing compounds are often characterized by their interaction with light and heat, as well as their ability to form complex molecular structures through hydrogen bonding and π-π interactions (Khan et al., 2011).
Scientific Research Applications
Environmental Impact and Toxicology
Developmental Toxicity of Perfluoroalkyl Acids : Perfluoroalkyl acids, a class to which compounds similar to "4-[(Isopropylamino)sulfonyl]benzoic acid" may belong, show developmental toxicity. These compounds, including PFOS and PFOA, have applications in industrial and consumer products but pose risks due to their persistence in the environment and potential adverse health effects (Lau, Butenhoff, & Rogers, 2004).
Microbial Degradation of Polyfluoroalkyl Chemicals : Studies on the biodegradation of polyfluoroalkyl chemicals, including derivatives of "4-[(Isopropylamino)sulfonyl]benzoic acid", have focused on their transformation into perfluoroalkyl carboxylic and sulfonic acids by microbial processes. Understanding these pathways is crucial for assessing the environmental fate and potential risks of these chemicals (Liu & Avendaño, 2013).
Medicinal Chemistry and Drug Development
- Sulfa Drug Analogs and Biological Importance : N-sulfonylamino azines, structurally related to "4-[(Isopropylamino)sulfonyl]benzoic acid", have been extensively investigated for their biological activities. These compounds exhibit a range of biological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Their development is significant for medicinal chemistry, highlighting the potential therapeutic applications of sulfonyl-containing compounds (Elgemeie, Azzam, & Elsayed, 2019).
Analytical Chemistry
- LC-MS/MS Study of Degradation Processes : The stability and degradation of nitisinone, a compound related to "4-[(Isopropylamino)sulfonyl]benzoic acid", were studied using LC-MS/MS. This research sheds light on the degradation products and their stability, contributing to a better understanding of the chemical's properties and potential risks or benefits in medical applications (Barchańska et al., 2019).
Environmental Chemistry
- Review on PFAS Occurrence and Removal : Perfluorinated compounds, which include derivatives of "4-[(Isopropylamino)sulfonyl]benzoic acid", have been the subject of extensive reviews focusing on their occurrence in the environment, their persistence, and methods for their removal from water. These studies are crucial for understanding the environmental impact of PFAS and developing strategies to mitigate their presence in aquatic systems (Arvaniti & Stasinakis, 2015).
Mechanism of Action
properties
IUPAC Name |
4-(propan-2-ylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAHLISBEZVUFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Isopropylamino)sulfonyl]benzoic acid | |
CAS RN |
10252-66-1 |
Source


|
| Record name | 4-[(propan-2-yl)sulfamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)












